3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)
Overview
Description
“3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)” is a chemical compound with the molecular formula C6H8O3 . It has an average mass of 128.126 Da and a monoisotopic mass of 128.047348 Da .
Synthesis Analysis
The synthesis of compounds similar to “3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)” has been reported in the literature . For instance, the synthesis of bicyclo[3.1.0]hexanes has been achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8) . This code provides a unique representation of the molecule’s structure.Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H332-H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
(1R,5S)-2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-2-3(1)6(10)11-5(2)9/h1-3H,(H,7,8)/t1?,2-,3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRIKYUYFIDMLI-MZJVJLTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C1C(=O)O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H](C1C(=O)O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.